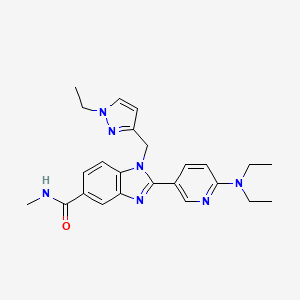CBP/p300-IN-3
CAS No.: 2299226-01-8
Cat. No.: VC4729643
Molecular Formula: C24H29N7O
Molecular Weight: 431.544
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2299226-01-8 |
|---|---|
| Molecular Formula | C24H29N7O |
| Molecular Weight | 431.544 |
| IUPAC Name | 2-[6-(diethylamino)pyridin-3-yl]-1-[(1-ethylpyrazol-3-yl)methyl]-N-methylbenzimidazole-5-carboxamide |
| Standard InChI | InChI=1S/C24H29N7O/c1-5-29(6-2)22-11-9-18(15-26-22)23-27-20-14-17(24(32)25-4)8-10-21(20)31(23)16-19-12-13-30(7-3)28-19/h8-15H,5-7,16H2,1-4H3,(H,25,32) |
| Standard InChI Key | LYVJDLHFTGYNAV-UHFFFAOYSA-N |
| SMILES | CCN1C=CC(=N1)CN2C3=C(C=C(C=C3)C(=O)NC)N=C2C4=CN=C(C=C4)N(CC)CC |
Introduction
Chemical Identity and Structural Properties of CBP/p300-IN-3
CBP/p300-IN-3 (Catalog No. A18544) is a synthetic compound with the molecular formula C₂₄H₂₉N₇O and a molecular weight of 431.53 g/mol . Its CAS registry number is 2299226-01-8, and its SMILES notation is O=C(C1=CC=C2C(N=C(C3=CC=C(N(CC)CC)N=C3)N2CC4=NN(CC)C=C4)=C1)NC, reflecting a complex heterocyclic structure with multiple nitrogen atoms and a central carbonyl group . The compound is typically stored lyophilized at -20°C to maintain stability .
Structural Features and Functional Groups
The molecule’s design incorporates a benzamide core linked to a pyridine ring system, which is critical for binding to the HAT domain of CBP/p300. The presence of N-methylpiperazine and pyridyl moieties enhances solubility and target affinity, while the amide bond facilitates interactions with catalytic residues in the acetyl-CoA binding pocket .
Mechanism of Action: Targeting CBP/p300’s HAT Activity
CBP and p300 are paralogous coactivators that acetylate histones (e.g., H3K18 and H3K27) and non-histone proteins (e.g., p53, STAT3), modulating chromatin accessibility and transcriptional activity . CBP/p300-IN-3 inhibits their HAT function, thereby suppressing gene expression programs driven by oncogenic transcription factors.
Biochemical Inhibition of Acetyltransferase Activity
In vitro assays demonstrate that CBP/p300-IN-3 directly binds to the HAT domain, competing with acetyl-CoA. This inhibition reduces histone acetylation levels, as shown by diminished H3K18Ac and H3K27Ac marks in cancer cell lines . For example, in triple-negative breast cancer (TNBC) cells, treatment with CBP/p300-IN-3 decreased H3K18Ac by >50% at 1 μM concentrations .
Disruption of Transcription Factor Networks
CBP/p300 interacts with disordered regions of transcription factors like STAT3 and NF-κB. By blocking these interactions, CBP/p300-IN-3 impedes the assembly of transcriptional complexes. In prostate cancer models, analogous inhibitors (e.g., A485) reduced PD-L1 expression by preventing p300 recruitment to the CD274 promoter .
Preclinical Efficacy in Cancer Models
In Vitro Antiproliferative Effects
CBP/p300-IN-3 exhibits selective toxicity toward cancer cells. In a high-throughput screen using MDA-MB-231 TNBC cells, the compound achieved an IC₅₀ of 0.8 μM, while sparing normal mammary epithelial cells (HMEC) at concentrations up to 10 μM . Similar selectivity was observed in acute myeloid leukemia (AML) cell lines, where apoptosis induction correlated with reduced c-Myc and Bcl-2 expression .
Table 1: In Vitro Activity of CBP/p300-IN-3 Across Cancer Types
| Cancer Type | Cell Line | IC₅₀ (μM) | Key Pathway Affected |
|---|---|---|---|
| Triple-Negative Breast | MDA-MB-231 | 0.8 | STAT3, NF-κB |
| Prostate | RM-1 | 1.2 | PD-L1, IFN-γ signaling |
| Acute Myeloid Leukemia | MV4-11 | 0.5 | c-Myc, Bcl-2 |
In Vivo Tumor Suppression
In syngeneic mouse models of prostate cancer, combining a p300/CBP inhibitor with anti-PD-L1 antibodies reduced tumor volume by 70% compared to monotherapy . This synergy arises from dual blockade of PD-L1 expression and immune checkpoint signaling .
Therapeutic Applications and Combination Strategies
Oncology
CBP/p300-IN-3 has shown promise in diverse malignancies:
-
Breast Cancer: Suppresses metastasis by inhibiting Hsp90 acetylation, which is required for chaperone function .
-
Prostate Cancer: Enhances PD-L1 blockade efficacy by curtailing exosomal PD-L1 secretion .
-
Leukemia: Induces differentiation in AML by downregulating oncogenic transcription factors .
Non-Oncological Indications
Emerging evidence suggests utility in:
-
Inflammatory Diseases: Modulates NF-κB-driven cytokine production .
-
Metabolic Disorders: Regulates gluconeogenesis via PGC-1α acetylation .
Structural and Functional Comparisons with Other Inhibitors
CBP/p300-IN-3 vs. A485
While both compounds target the HAT domain, A485 (a tool compound) exhibits broader activity against CBP and p300, whereas CBP/p300-IN-3 shows 10-fold selectivity for p300 in enzymatic assays .
Patent Landscape
The WO2013148114A1 patent discloses related compounds (e.g., L001–L008) with varying substituents on the benzamide scaffold. CBP/p300-IN-3’s N-methylpiperazine group confers improved pharmacokinetics over earlier analogs .
Future Directions and Challenges
Biomarker Development
Identifying tumors with CBP/p300 amplifications or H3K18Ac hyperactivity could stratify patients likely to respond to therapy .
Combination Therapies
Co-administration with PD-1/PD-L1 inhibitors or BET bromodomain inhibitors may overcome resistance mechanisms .
Structural Optimization
Modifying the pyridine ring to enhance blood-brain barrier penetration could expand applications to glioblastoma .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume